N'-[(2-nitrobenzoyl)oxy]pyridine-2-carboximidamide
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Overview
Description
2-nitrobenzoic acid [[amino(2-pyridinyl)methylidene]amino] ester is a nitrobenzoic acid.
Scientific Research Applications
Chemical Synthesis and Material Design
N'-[(2-nitrobenzoyl)oxy]pyridine-2-carboximidamide and related compounds are widely utilized in chemical synthesis and material design. The regioselective reaction of electron-deficient heterocyclic N-oxides, such as pyridine N-oxides, with compounds like 4-nitrobenzoyl chloride, is instrumental in creating 2-functionalized products. This method is not only applicable to pyridine N-oxides but also extends to other nitrogen-containing heterocycles, such as quinolines, pyrimidines, and pyrazines, offering a wide scope of transformation possibilities (Frei et al., 2018). Moreover, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers highlights the importance of these compounds in creating materials with good thermal stability and mechanical properties (Wang et al., 2006).
Crystallography and Molecular Structure
The detailed study of molecular structures through crystallography is another significant application. For instance, the crystal structure determination of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine via powder diffraction techniques offers insights into the spatial arrangement of molecules and the interactions within the crystal. These studies reveal the planarity of conjugated heterocycle systems and the orientations of various functional groups, which are crucial for understanding the chemical behavior and properties of these compounds (Rybakov et al., 2001).
Photophysical Properties and Catalysis
The exploration of photophysical properties and catalytic applications is also a prominent research area. For example, the synthesis and characterization of nickel complexes supported by bidentate C,N ligands demonstrate the potential of these compounds in catalysis and bond activations. Understanding the reactivity challenges and characterizing the complexes using X-ray diffraction analysis and NMR spectroscopy pave the way for future applications in this field (Craig et al., 2022).
Properties
Molecular Formula |
C13H10N4O4 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-nitrobenzoate |
InChI |
InChI=1S/C13H10N4O4/c14-12(10-6-3-4-8-15-10)16-21-13(18)9-5-1-2-7-11(9)17(19)20/h1-8H,(H2,14,16) |
InChI Key |
CAPDMQCHOWSAMU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=CC=N2)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=CC=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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